molecular formula C16H17ClN2O4S B13361443 2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzamide

2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B13361443
M. Wt: 368.8 g/mol
InChI Key: LYLHLYSBMADXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzamide is an organic compound with the molecular formula C15H15ClN2O4S. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a sulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzamide typically involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
  • N-(4-(7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methyl-N-(2-methylbenzoyl)benzamide

Uniqueness

2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and methyl groups, along with the sulfonamide moiety, provides a distinct set of properties that can be leveraged in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

IUPAC Name

2-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C16H17ClN2O4S/c1-3-23-14-8-10(2)12(17)9-15(14)24(21,22)19-13-7-5-4-6-11(13)16(18)20/h4-9,19H,3H2,1-2H3,(H2,18,20)

InChI Key

LYLHLYSBMADXPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.